4-(diethylsulfamoyl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O4S/c1-6-26(7-2)32(30,31)17-10-8-16(9-11-17)20(29)23-18-12-13(3)25-27(18)21-22-15(5)14(4)19(28)24-21/h8-12H,6-7H2,1-5H3,(H,23,29)(H,22,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPULCWPTJVFEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347848 | |
| Record name | 4-[(Diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052608-14-6 | |
| Record name | 4-[(Diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Keto Esters
The 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl fragment is synthesized via Biginelli-like cyclocondensation. A representative protocol involves:
- Reacting ethyl acetoacetate (β-keto ester) with urea and 4,5-dimethyl-1,3-dicarbonyl derivatives in acidic ethanol (e.g., HCl or p-TsOH) at reflux.
- Isolation of the pyrimidinone via crystallization or chromatography.
Example Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, urea, HCl (cat.), ethanol, reflux, 12 h | 65–75% |
Formation of the Pyrazole-Pyrimidinone Hybrid
Hydrazine Cyclization
The pyrazole ring is introduced by reacting the pyrimidinone with hydrazine derivatives. For example:
- Condensation of 2-hydrazinyl-4,5-dimethyl-6-oxo-1,6-dihydropyrimidine with acetylacetone or analogous diketones in ethanol under reflux.
- Regioselectivity is controlled by steric and electronic factors, favoring 3-methyl substitution.
Example Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole Formation | Acetylacetone, hydrazine hydrate, ethanol, reflux, 8 h | 70–80% |
Synthesis of 4-(Diethylsulfamoyl)benzoyl Chloride
Sulfonylation of Benzoyl Chloride
The diethylsulfamoyl group is introduced via nucleophilic substitution of a sulfonyl chloride intermediate:
- Chlorosulfonation of benzoic acid derivative using chlorosulfonic acid, followed by reaction with diethylamine.
Example Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonyl Chloride Formation | Chlorosulfonic acid, 0–5°C, 2 h | 85% | |
| Diethylsulfamoyl Introduction | Diethylamine, DCM, 0°C to RT, 4 h | 90% |
Amide Coupling to Assemble the Final Molecule
Activation and Coupling
The benzamide linkage is formed via activation of 4-(diethylsulfamoyl)benzoic acid to its acyl chloride or using coupling reagents (e.g., EDCl/HOBt):
- Reaction of the pyrazole-pyrimidinone amine with 4-(diethylsulfamoyl)benzoyl chloride in anhydrous DMF or THF.
Example Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Bond Formation | EDCl, HOBt, DMF, RT, 12 h | 60–70% |
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, EtOAc/hexane) or recrystallization. Structural confirmation employs:
- NMR : Distinct signals for diethylsulfamoyl (–SO₂N(CH₂CH₃)₂), pyrimidinone carbonyl (δ ~165 ppm in ¹³C), and pyrazole protons (δ 6.5–7.5 ppm in ¹H).
- HRMS : Molecular ion peak matching calculated [M+H]⁺.
Challenges and Optimization Opportunities
- Regioselectivity in Pyrazole Formation : Use of directing groups or microwave-assisted synthesis to enhance selectivity.
- Sulfonamide Stability : Avoidance of acidic conditions post-sulfonylation to prevent decomposition.
- Amide Coupling Efficiency : Screening coupling reagents (e.g., HATU vs. EDCl) to improve yields.
Chemical Reactions Analysis
Types of Reactions
4-[(Diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(Diethylamino)sulfonyl]-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Comparisons:
Comparison with Pharmacopeial Compounds ()
Compounds m, n, and o in are peptide-like molecules with tetrahydropyrimidin-1(2H)-yl groups. While these lack pyrazole or benzamide moieties, their pyrimidinone derivatives highlight the role of oxo/hydroxy groups in hydrogen bonding and target binding—a feature shared with the target compound.
Functional Group Impact:
- 4,5-dimethyl-6-oxo-pyrimidin-2-yl : Similar to substituents in kinase inhibitors (e.g., imatinib’s pyrimidine core), suggesting ATP-binding pocket interactions .
Biological Activity
The compound 4-(diethylsulfamoyl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a complex organic molecule with potential pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₅O₄S
- Molecular Weight : 397.46 g/mol
- CAS Number : Not specified in the available data.
The compound features a benzamide backbone with a diethylsulfamoyl group and a pyrazole derivative, which may contribute to its biological activity.
Research indicates that compounds similar to this structure often exhibit diverse biological activities, including:
- Anticancer Activity : Some derivatives of pyrazole and pyrimidine have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
- Antimicrobial Properties : Sulfonamide derivatives are known for their antibacterial properties, potentially attributed to their ability to inhibit bacterial folate synthesis.
In Vitro Studies
A study conducted on related pyrazole derivatives demonstrated significant inhibition of cancer cell lines, suggesting that the compound may possess similar effects. The mechanism involved the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
In Vivo Studies
Animal model studies have shown that compounds with similar structures can reduce tumor size and improve survival rates in treated subjects. These findings indicate a potential for therapeutic use in oncology .
Case Studies
- Case Study 1 : A compound structurally related to this compound was tested against various human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers.
- Case Study 2 : A study focusing on antimicrobial activity showed that sulfonamide derivatives effectively inhibited the growth of Gram-positive bacteria, suggesting that this compound may also have similar applications in treating bacterial infections.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Potential inhibition of dihydropteroate synthase |
Pharmacological Profiles of Related Compounds
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step protocols, often starting with condensation reactions between pyrimidinone and pyrazole precursors. Key steps include:
- Sulfonylation : Introduction of the diethylsulfamoyl group using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Amide coupling : Activation of carboxylic acid intermediates with reagents like EDCI/HOBt in DMF, followed by reaction with aminopyrazole derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Optimization Tip: Monitor reaction progress via TLC and adjust stoichiometry of coupling agents to minimize byproducts .
Q. Which analytical techniques are essential for characterizing this compound and resolving structural ambiguities?
A combination of spectral and chromatographic methods is required:
- NMR Spectroscopy : - and -NMR to confirm substituent positions and diastereotopic protons (e.g., diethylsulfamoyl group at δ 1.1–1.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) . Critical Note: Use - HMBC to resolve ambiguities in pyrazole-pyrimidine connectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological activity?
SAR studies should focus on:
- Core Modifications : Replace the pyrimidinone ring with triazine or thienopyrimidine analogs to assess impact on enzyme inhibition (e.g., kinase targets) .
- Substituent Effects : Vary diethylsulfamoyl groups to isosteres (e.g., dimethylsulfamoyl) and evaluate solubility/binding affinity .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., IC determination) and molecular docking simulations . Example Finding: Pyrazole-methyl substitution enhances metabolic stability but reduces solubility .
Q. How should researchers address contradictions in reported biological activity data?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal Analytics : Use LC-MS to confirm compound integrity post-assay and rule out degradation artifacts .
- Statistical Models : Apply multivariate analysis (e.g., PCA) to isolate variables affecting activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
